molecular formula C24H28N6O2 B2928306 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide CAS No. 1904015-45-7

3-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide

Cat. No. B2928306
CAS RN: 1904015-45-7
M. Wt: 432.528
InChI Key: VPMKCWHSHYSGDC-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activities

A study discussed the synthesis of piperidine derivatives with a quinazoline ring system, exploring their potential as antihypertensive agents. Compounds demonstrated significant hypotension effects in a spontaneously hypertensive rat model, suggesting their utility in managing hypertension (Takai et al., 1986).

CGRP Receptor Inhibition

Research on a potent calcitonin gene-related peptide (CGRP) receptor antagonist outlined a convergent, stereoselective synthesis process. This antagonist could be useful in treating conditions mediated by CGRP, such as migraines (Cann et al., 2012).

Antimicrobial and Antitumor Activity

Quinazolinone analogs have been studied for their in vitro antitumor activity and demonstrated broad-spectrum antitumor activity. This suggests their potential application in developing new cancer therapies (Al-Suwaidan et al., 2016). Additionally, oxazolidinones, including piperazinyl derivatives, have shown significant antibacterial properties against gram-positive organisms, indicating their potential in antibiotic development (Tucker et al., 1998).

Synthesis and Molecular Docking Studies

The synthesis and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates have been performed, highlighting their potential anti-proliferative activities against cancer cell lines. This research points to the importance of structural design in drug development (Parveen et al., 2017).

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c31-22(11-14-30-16-27-21-8-4-2-6-19(21)24(30)32)28-17-9-12-29(13-10-17)23-18-5-1-3-7-20(18)25-15-26-23/h2,4,6,8,15-17H,1,3,5,7,9-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMKCWHSHYSGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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